
5-Bromo-7-methyl-1H-indole
Descripción general
Descripción
5-Bromo-7-methyl-1H-indole is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 . The compound is solid in form .
Synthesis Analysis
The synthesis of 5-Bromo-7-methyl-1H-indole can be achieved through bromination reaction. Specifically, 7-methyl-1H-indole is reacted with bromomethane or sodium bromide under alkaline conditions, followed by crystallization purification to obtain the target product . Another method involves a process that includes sodium sulfonate substitution reaction, reaction with an acylation reagent, and an addition reaction with bromine .Molecular Structure Analysis
The molecular structure of 5-Bromo-7-methyl-1H-indole can be represented by the SMILES stringCn1ccc2cc(Br)ccc12 . The InChI code for the compound is 1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 . Physical And Chemical Properties Analysis
5-Bromo-7-methyl-1H-indole has a density of 1.503 g/mL at 25 °C . It has a boiling point of 165 °C (under 0.1 Torr pressure) , and a flash point greater than 110 °C . The compound is solid or semi-solid or lump or liquid in physical form .Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives, including 5-Bromo-7-methyl-1H-indole, have shown promising results in the field of cancer research . For instance, they have been found to exhibit antiproliferative effects against various human cancer cell lines . Some analogues have shown activity that is comparable or even superior to that of cisplatin, a commonly used chemotherapy drug .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties . They have demonstrated a wide range of antifungal activities and moderate antibacterial effects . This makes them potential candidates for the development of new antimicrobial agents.
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antiviral Activity
Indole derivatives have shown antiviral activity . This opens up possibilities for their use in the development of antiviral drugs.
Antioxidant Activity
The antioxidant activity of indole derivatives has been reported . Antioxidants are crucial in protecting the body from damage by free radicals, suggesting potential health benefits of these compounds.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . This suggests that they could be used in the development of new antidiabetic drugs.
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity . This suggests potential applications in the treatment of malaria.
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Safety and Hazards
5-Bromo-7-methyl-1H-indole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Mecanismo De Acción
Target of Action
5-Bromo-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of therapeutic outcomes.
Result of Action
Indole derivatives are known to exhibit a range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
It is known that the compound is a combustible solid and should be kept away from heat sources . It should also be properly sealed to avoid exposure to moisture and light .
Propiedades
IUPAC Name |
5-bromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJSOAXJSBNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610774 | |
| Record name | 5-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-1H-indole | |
CAS RN |
15936-81-9 | |
| Record name | 5-Bromo-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




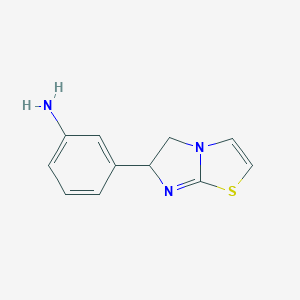

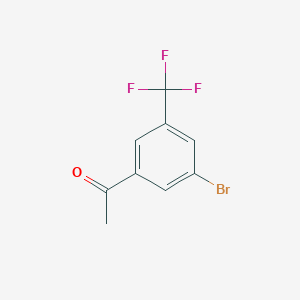
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
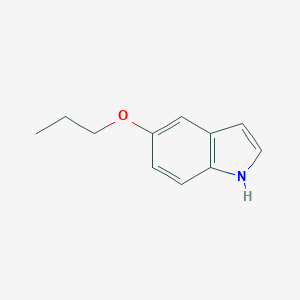
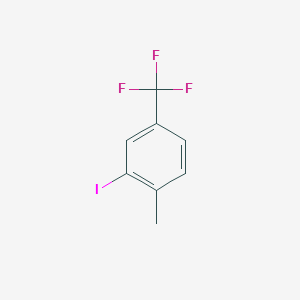
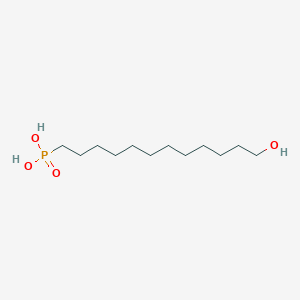
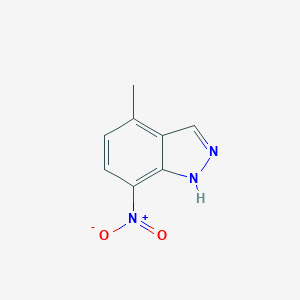

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
